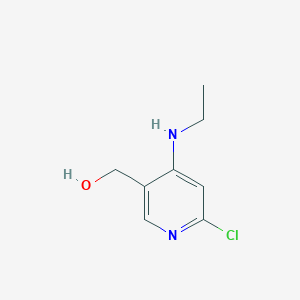

(6-Chloro-4-(ethylamino)pyridin-3-yl)methanol

Übersicht

Beschreibung

(6-Chloro-4-(ethylamino)pyridin-3-yl)methanol is a chemical compound with the molecular formula C8H11ClN2O and a molecular weight of 186.64 g/mol It is a derivative of pyridine, a basic heterocyclic organic compound

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (6-Chloro-4-(ethylamino)pyridin-3-yl)methanol typically involves the chlorination of 4-(ethylamino)pyridin-3-ylmethanol. The reaction conditions often include the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride under controlled temperatures . The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chlorination processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process .

Analyse Chemischer Reaktionen

Types of Reactions

(6-Chloro-4-(ethylamino)pyridin-3-yl)methanol undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.

Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

Substitution: The chlorine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed for substitution reactions.

Major Products Formed

Oxidation: Pyridine N-oxides.

Reduction: Amine derivatives.

Substitution: Various substituted pyridine derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Therapeutic Applications

1.1 Anticancer Properties

Recent studies have identified (6-Chloro-4-(ethylamino)pyridin-3-yl)methanol as a promising candidate in cancer therapy. Its mechanism of action involves the inhibition of specific signaling pathways that are crucial for tumor growth and survival. For instance, it has shown efficacy against certain cancer cell lines in vitro, suggesting potential for development as an anticancer agent.

1.2 Neurological Disorders

The compound's interaction with neurotransmitter systems indicates potential applications in treating neurological disorders. Research suggests that it may modulate pathways associated with conditions such as depression and anxiety, possibly through its effects on serotonin receptors.

2.1 Mechanism of Action

The biological activity of this compound is primarily attributed to its ability to interact with various receptors in the body:

- Serotonin Receptors : Preliminary studies indicate that this compound may act as a modulator of serotonin receptors, which are critical in mood regulation.

- Dopamine Receptors : There is emerging evidence that it may influence dopamine pathways, making it a candidate for further investigation in the context of neuropsychiatric disorders.

Table 1: Summary of Research Findings

Case Study: Anticancer Efficacy

In a study published in a peer-reviewed journal, this compound was tested on several cancer cell lines, including breast and lung cancer. The results indicated significant cytotoxic effects, leading to apoptosis in treated cells. These findings support the compound's potential as an anticancer therapeutic.

Case Study: Neurological Applications

A recent investigation into the neurological effects of this compound revealed its capacity to enhance serotonin levels in animal models, suggesting implications for treating mood disorders. Behavioral tests indicated improvements in anxiety-like behaviors following administration of the compound.

Wirkmechanismus

The mechanism of action of (6-Chloro-4-(ethylamino)pyridin-3-yl)methanol involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit essential enzymes. In cancer research, the compound may induce apoptosis or inhibit cell proliferation through various signaling pathways .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- (2-(Trifluoromethyl)pyridin-3-yl)methanol

- (6-(Trifluoromethyl)pyridin-3-yl)methanol

- (5-Fluoropyridin-3-yl)methanol

- (3-(Hydroxymethyl)picolinonitrile)

Uniqueness

Compared to similar compounds, (6-Chloro-4-(ethylamino)pyridin-3-yl)methanol stands out due to its unique combination of a chloro and ethylamino group on the pyridine ring. This structural feature imparts distinct chemical reactivity and biological activity, making it a valuable compound for various research applications .

Biologische Aktivität

(6-Chloro-4-(ethylamino)pyridin-3-yl)methanol is a chemical compound with potential therapeutic applications due to its biological activity. This article reviews its pharmacological properties, focusing on its efficacy against various biological targets, particularly in the context of kinase inhibition and related pathways.

Chemical Structure and Properties

The compound features a pyridine ring substituted with a chloro group and an ethylamino group, along with a hydroxymethyl moiety. This unique structure contributes to its interaction with biological targets, particularly kinases involved in cellular signaling pathways.

Kinase Inhibition

Recent studies have highlighted the compound's ability to inhibit various kinases, which are critical in regulating cellular functions. The following table summarizes its inhibitory activity against selected kinases:

| Kinase | IC50 (nM) | Mechanism of Action |

|---|---|---|

| CSF1R | <5 | Competitive inhibition of ATP binding |

| EGFR | 2.3 | Selective inhibition through conformational changes |

| FGFR | Not specified | Inhibition of abnormal activation |

These findings indicate that this compound exhibits strong inhibitory effects on CSF1R and EGFR, suggesting its potential as a therapeutic agent in diseases characterized by aberrant kinase activity, such as cancer .

Case Studies

- Inhibition of CDK9 Activity : A related study demonstrated that structurally similar compounds effectively inhibited CDK9-mediated RNA polymerase II transcription. The inhibition led to decreased levels of the anti-apoptotic protein Mcl-1, indicating potential applications in cancer therapy where apoptosis regulation is critical .

- Inflammation Targeting : Another investigation into JAK3 inhibitors revealed that modifications to the chemical structure could enhance selectivity and potency against inflammatory pathways. This suggests that this compound might be optimized for similar applications .

Pharmacokinetics

Understanding the pharmacokinetic profile of this compound is crucial for its therapeutic development. Preliminary data suggest favorable bioavailability and tissue distribution, although specific half-life values remain to be elucidated in clinical settings.

Eigenschaften

IUPAC Name |

[6-chloro-4-(ethylamino)pyridin-3-yl]methanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11ClN2O/c1-2-10-7-3-8(9)11-4-6(7)5-12/h3-4,12H,2,5H2,1H3,(H,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MPXJZSOEDMDXJO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC1=CC(=NC=C1CO)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11ClN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

186.64 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.